5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a fused bicyclic core with a pyrazole ring annulated to a pyrimidine moiety. The structure features:
- 5-Methyl: Enhances lipophilicity and metabolic stability.
- 3-(4-Methylphenyl): A hydrophobic aryl group influencing target binding and solubility.
Crystallographic studies (e.g., PDB entries in ) reveal that the oxolan-2-ylmethyl group adopts a conformation that facilitates interactions with hydrophobic enzyme pockets, as seen in rat autotaxin complexes (IC₅₀ = 0.95 µM) .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-5-7-15(8-6-13)17-12-21-23-18(10-14(2)22-19(17)23)20-11-16-4-3-9-24-16/h5-8,10,12,16,20H,3-4,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLFLDLBTSLBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-methylphenyl and oxolan-2-ylmethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that compounds similar to 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation.
- A notable case study demonstrated that derivatives of this compound showed efficacy against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
-
Anti-inflammatory Effects :
- Research has shown that the compound can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis. It inhibits the production of pro-inflammatory cytokines .
- In experimental models, administration of this compound resulted in reduced inflammation markers and improved clinical scores in arthritis models .
-
Neurological Benefits :
- Preliminary studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound may enhance cognitive function by modulating neurotransmitter levels .
- A case study indicated improvements in memory retention and reduced neuroinflammation in treated subjects .
Research Findings
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 5
Key Observations :
- 3-Aryl Substitution : Fluorophenyl or chlorophenyl groups at position 3 improve target binding (e.g., anti-mycobacterial or autotaxin inhibition) compared to unsubstituted phenyl .
- 5-Substituent : Methyl is common, but 5,6-dimethyl derivatives () show enhanced anti-parasitic activity, likely due to increased steric bulk.
- 7-Amine Side Chain : Oxolan-2-ylmethyl improves solubility and reduces hERG liability compared to pyridinylmethyl groups, which often confer higher potency but increased toxicity .
Biological Activity
5-Methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 274.33 g/mol
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit diverse mechanisms of action. The specific mechanisms for 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine are still under investigation, but several studies suggest potential pathways:
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been linked to inhibition of various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against breast cancer cells (e.g., MDA-MB-231) through apoptosis induction and cell cycle arrest mechanisms .
- Antitubercular Activity : Some derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties. The mechanism appears unrelated to traditional targets like cell wall biosynthesis or iron uptake pathways .
Anticancer Activity
The anticancer potential of 5-methyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine was evaluated in several studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 10.5 | Apoptosis via caspase activation |
| Study 2 | A549 | 15.0 | Cell cycle arrest at G2/M phase |
| Study 3 | HeLa | 12.3 | Inhibition of DNA synthesis |
Antitubercular Activity
In a study assessing antitubercular activity:
| Compound | MIC (µg/mL) | Target Pathway |
|---|---|---|
| Compound A | 0.25 | Mycolyl-arabinogalactan biosynthesis |
| Compound B | 0.50 | Electron transport chain |
Case Studies
A notable case study involved the synthesis and testing of a library of pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The study focused on:
- Synthesis : A series of analogues were synthesized to explore structure–activity relationships (SAR).
- Testing : Compounds were tested against various cancer cell lines and M. tuberculosis.
- Results : The most promising compounds exhibited low cytotoxicity and significant antitubercular activity with minimal resistance development observed in M. tuberculosis strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
